molecular formula C4H10O2 B075729 2-methoxypropan-1-ol CAS No. 1589-47-5

2-methoxypropan-1-ol

Cat. No.: B075729
CAS No.: 1589-47-5
M. Wt: 90.12 g/mol
InChI Key: YTTFFPATQICAQN-UHFFFAOYSA-N
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Description

2-methoxypropan-1-ol: is an organic compound with the molecular formula C₄H₁₀O₂ . It is a colorless liquid that is miscible with water and has a mild, ether-like odor. This compound is commonly used as a solvent in various industrial applications, including paints, coatings, and inks .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-methoxypropan-1-ol can be synthesized by reacting propylene oxide with methanol . This reaction typically occurs in the presence of a catalyst such as sodium hydroxide . The reaction conditions include maintaining a temperature range of 50-100°C and a pressure of 1-5 atmospheres .

Industrial Production Methods: On an industrial scale, this compound is produced by the same reaction of propylene oxide with methanol. The process involves using a large excess of methanol to ensure high selectivity towards the desired product. The reaction mixture is then subjected to distillation to separate this compound from other by-products .

Chemical Reactions Analysis

Types of Reactions: 2-methoxypropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-methoxypropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent in the synthesis of various organic compounds.

    Biology: It is used in the preparation of biological samples for analysis.

    Medicine: It is used as a solvent in pharmaceutical formulations.

    Industry: It is used as a solvent in paints, coatings, and inks

Comparison with Similar Compounds

Uniqueness: 2-methoxypropan-1-ol is unique due to its specific position of the methoxy group, which imparts distinct physical and chemical properties. It has a higher boiling point and better solvent properties compared to its analogs .

Properties

IUPAC Name

2-methoxypropan-1-ol
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InChI

InChI=1S/C4H10O2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

YTTFFPATQICAQN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC
Source PubChem
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Molecular Formula

C4H10O2
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DSSTOX Substance ID

DTXSID5049441
Record name 2-Methoxy-1-propanol
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Molecular Weight

90.12 g/mol
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Physical Description

Liquid, Clear, hygroscopic liquid with a mild ether odor; [CHEMINFO], Clear liquid.
Record name 1-Propanol, 2-methoxy-
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Record name 2-Methoxy-1-propanol
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Boiling Point

130 °C, 248 °F
Record name 2-METHOXY-1-PROPANOL
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Flash Point

33 °C
Record name 2-Methoxy-1-propanol
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Density

0.938 g/cu cm at 20 °C
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Vapor Pressure

4.1 [mmHg]
Record name 2-Methoxy-1-propanol
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CAS No.

1589-47-5
Record name 2-Methoxy-1-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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